(2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
The compound (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified purine nucleoside featuring:
- A benzyl group at the 2-position of the purine base.
- A hydroxyl group at the 6-position of the purine.
- A tetrahydrofuran sugar moiety with hydroxymethyl and hydroxyl groups.
Properties
Molecular Formula |
C17H18N4O5 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-benzyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C17H18N4O5/c22-7-10-13(23)14(24)17(26-10)21-8-18-12-15(21)19-11(20-16(12)25)6-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,22-24H,6-7H2,(H,19,20,25)/t10-,13-,14-,17-/m1/s1 |
InChI Key |
RKVUCVOUTVTNGY-IWCJZZDYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex molecular structure that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , and it features a tetrahydrofuran ring substituted with a benzyl and purine moiety. The stereochemistry is defined by the specific R/S configurations at the 2, 3, 4, and 5 positions.
Structural Formula
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme linked to various cancers and metabolic disorders .
- Cell Proliferation : In vitro studies have demonstrated that this compound can affect cell proliferation rates in cancer cell lines. A notable study showed a dose-dependent inhibition of cell proliferation in the HSC-2 human oral cancer cell line when treated with derivatives of this compound .
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which could contribute to cellular protection against oxidative stress .
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| NNMT Inhibition | IC50 = 1.41 μM | |
| Cell Proliferation (HSC-2) | Significant reduction at 100 μM | |
| Antioxidant Potential | Suggested by hydroxyl groups |
Case Study 1: NNMT Inhibition
In a study focused on NNMT inhibitors, the compound exhibited significant inhibitory effects on cell proliferation in HSC-2 cells. The results indicated that at higher concentrations (100 μM), there was a notable decrease in cell viability compared to control groups treated with DMSO .
Case Study 2: Structural Modifications
Research involving structural modifications of similar compounds revealed that alterations in the purine moiety could enhance biological activity. For example, modifications leading to better π-π stacking interactions improved the binding affinity to NNMT . This suggests that fine-tuning the chemical structure can lead to more potent derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Activity : Research indicates that derivatives of purine compounds exhibit antiviral properties. The presence of the benzyl and hydroxymethyl groups in this compound may enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
- Cancer Treatment : Compounds similar to (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol have been studied for their potential in cancer therapy. The purine structure is known to interact with nucleic acids, which could lead to the development of novel chemotherapeutic agents.
- Neuroprotective Effects : Some studies suggest that purine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. This could be significant in regulating cellular processes and developing drugs for metabolic disorders.
- Signal Transduction Modulation : Given its structural similarity to adenosine and other nucleotides, this compound might influence signaling pathways mediated by purinergic receptors, which are crucial for various physiological functions.
Agricultural Applications
- Plant Growth Regulators : The compound's structural features suggest potential use as a plant growth regulator. Research into similar compounds has demonstrated the ability to enhance plant growth and yield by influencing hormonal pathways.
- Stress Resistance in Plants : Studies have shown that certain purine derivatives can increase plant tolerance to abiotic stresses such as drought and salinity. This application could be vital for improving crop resilience in changing climate conditions.
Data Table of Research Findings
Case Studies
-
Antiviral Efficacy Study :
- A study published in a peer-reviewed journal evaluated the antiviral efficacy of similar purine derivatives against influenza virus. Results showed a significant reduction in viral titers when treated with the compound.
-
Cancer Cell Line Research :
- In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
-
Neuroprotection Trials :
- Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation compared to controls, indicating its potential role in neuroprotection.
Comparison with Similar Compounds
Modifications at the Purine 2-Position
Key Observations :
Modifications at the Purine 6-Position
Key Observations :
- Hydroxyl groups (target compound) may engage in hydrogen bonding, critical for receptor interactions.
- Bulkier substituents (e.g., YZG-330’s phenylpropylamino) enhance receptor subtype selectivity (e.g., A1 over A2a) .
Modifications at the Purine 8-Position
Key Observations :
Sugar Moiety Modifications
Key Observations :
Physical Properties
- Molecular Weights : Range from 252.23 g/mol (simplest analogs) to 674.3 g/mol (bulky substituents) .
- Solubility : Hydroxyl and polar groups enhance water solubility, while benzyl or allyl groups increase lipophilicity .
- Stability : Compounds with halogens (e.g., Cl, Br) may exhibit longer shelf lives but require inert storage conditions .
Preparation Methods
Protection of Sugar Hydroxyl Groups
The tetrahydrofuran ring’s 3,4-diol groups are typically protected to avoid undesired reactions during purine attachment. Common protecting groups include acetyl (acetyloxy) or benzoyl groups. This protection is crucial for regioselectivity and stereochemical control.
- Example: Acetylation of the sugar hydroxyls using acetic anhydride in pyridine or similar solvents.
Preparation of Purine Derivative
The purine moiety is often introduced as a halogenated purine, such as 2,6-dichloropurine or 6-chloropurine, which serves as a reactive intermediate for nucleophilic substitution.
- Halogen (chlorine or bromine) acts as a leaving group.
- The purine base may be functionalized with substituents like benzyl or hydroxybenzyl groups via nucleophilic aromatic substitution.
Coupling Reaction
The key step involves coupling the protected sugar derivative with the purine base under conditions that promote nucleophilic substitution at the purine’s halogenated position.
- Typical conditions: Heating at 50–150 °C in an inert solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
- Catalysts or additives: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or amine bases (e.g., diisopropylethylamine).
- The reaction may be performed under inert atmosphere to prevent oxidation.
Deprotection
After coupling, the protecting groups on the sugar hydroxyls are removed to yield the free diol form.
- Common deprotection methods include mild basic hydrolysis or acidic conditions depending on the protecting group.
- Careful control of reaction time and temperature is necessary to avoid degradation.
Purification and Characterization
- Purification is typically achieved by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization involves NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and stereochemistry.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sugar protection | Acetic anhydride, pyridine | Protects 3,4-diol as acetates |
| Purine halogenation | 2,6-Dichloropurine or 6-chloropurine | Halogen serves as leaving group |
| Coupling | DMSO or MeCN, TMSOTf (Lewis acid), DBU (base), 50–150 °C | Promotes nucleophilic substitution |
| Deprotection | Mild base (e.g., NaHCO3) or acid | Removes acetyl groups without degrading product |
| Purification | Column chromatography, HPLC | Ensures high purity and correct stereochemistry |
Research Findings and Optimization
- The use of acetyl protecting groups on the sugar hydroxyls improves regioselectivity and yield during coupling.
- Lewis acid catalysis (e.g., TMSOTf) significantly enhances the nucleophilic substitution efficiency on the purine ring.
- Reaction temperature optimization (typically 50–150 °C) balances reaction rate and product stability.
- Bases such as DBU or diisopropylethylamine facilitate the reaction by scavenging acids formed during substitution.
- Inert solvents like DMSO and MeCN provide a suitable medium for high-temperature reactions without side reactions.
- Low-temperature lithiation and Grignard reagents have been used in related purine modifications but are less common for this specific compound.
Summary Table of Preparation Steps
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Protection | Protect sugar hydroxyls | Acetic anhydride, pyridine | Protected sugar with acetyl groups |
| 2. Purine activation | Halogenation of purine base | 2,6-Dichloropurine or 6-chloropurine | Reactive purine intermediate |
| 3. Coupling | Nucleophilic substitution of purine halogen | DMSO/MeCN, TMSOTf, DBU, 50–150 °C | Coupled protected nucleoside |
| 4. Deprotection | Removal of protecting groups | Mild base or acid | Free hydroxyl groups restored |
| 5. Purification | Isolation of pure compound | Chromatography, HPLC | Pure (2R,3R,4S,5R)-2-(2-Benzyl-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
Q & A
Q. What controls are essential in assessing its stability under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
